molecular formula C24H20BrNO4 B2615163 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 2137469-78-2

2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B2615163
CAS No.: 2137469-78-2
M. Wt: 466.331
InChI Key: ZMNWNOULKOHBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound that features a brominated aromatic ring, a fluorenylmethoxycarbonyl-protected amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-methylphenyl.

    Amination: The brominated product is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like sodium azide followed by reduction.

    Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to prevent unwanted reactions during subsequent steps.

    Acetylation: Finally, the protected amine is reacted with bromoacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide for azide substitution, followed by reduction to amines.

Major Products

    Oxidation: 2-(2-carboxy-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.

    Reduction: 2-(2-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-6-methylphenyl)acetic acid: Lacks the fluorenylmethoxycarbonyl-protected amino group.

    2-(2-bromo-6-methylphenyl)-2-aminoacetic acid: Lacks the fluorenylmethoxycarbonyl protection.

    2-(2-chloro-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the fluorenylmethoxycarbonyl-protected amino group in 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid makes it unique. This protection allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(2-bromo-6-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c1-14-7-6-12-20(25)21(14)22(23(27)28)26-24(29)30-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-12,19,22H,13H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWNOULKOHBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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